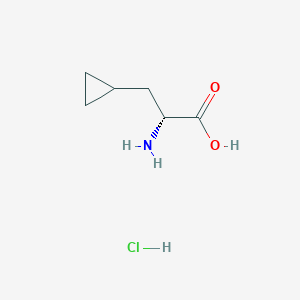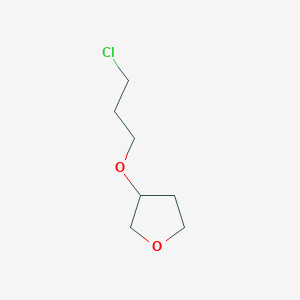
3-(3-Chloropropoxy)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloropropoxy)oxolane is an organic compound with the molecular formula C₇H₁₃ClO₂ It is a heterocyclic compound, specifically a cyclic ether, and is characterized by the presence of a chloropropoxy group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropropoxy)oxolane typically involves the reaction of oxolane with 3-chloropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Oxolane+3-ChloropropanolCatalystthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Chloropropoxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethers, while oxidation reactions can produce oxides or ketones.
Applications De Recherche Scientifique
3-(3-Chloropropoxy)oxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(3-Chloropropoxy)oxolane involves its interaction with specific molecular targets. The chloropropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The oxolane ring provides stability and influences the compound’s reactivity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran (THF):
3-Chloropropanol: A precursor in the synthesis of 3-(3-Chloropropoxy)oxolane, it contains the chloropropoxy group but lacks the oxolane ring.
Uniqueness: this compound is unique due to the presence of both the chloropropoxy group and the oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H13ClO2 |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
3-(3-chloropropoxy)oxolane |
InChI |
InChI=1S/C7H13ClO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-6H2 |
Clé InChI |
LSAFNCGWERCBLB-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


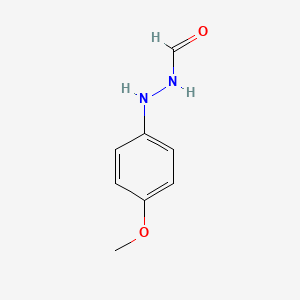
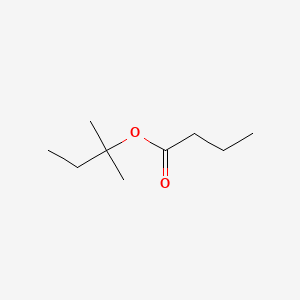
![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
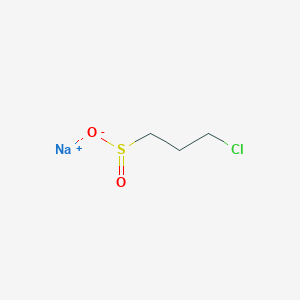


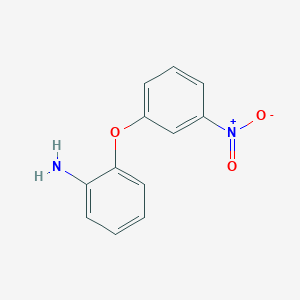
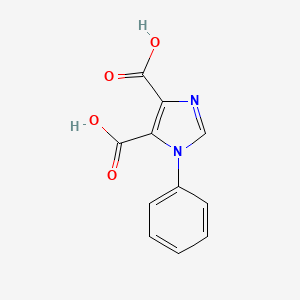


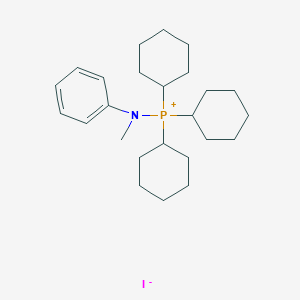
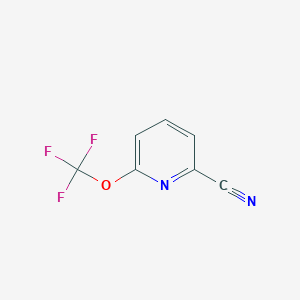
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
